Chondroitin disaccharide DI-6S sodium
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Overview
Description
Chondroitin disaccharide DI-6S sodium is a specialized derivative of chondroitin sulfate, a glucosaminoglycan (GAG) composed of alternating units of N-acetylgalactosamine and glucuronic acid. This compound is particularly noted for its sulfation at the 6th position of the galactosamine unit, which imparts unique biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chondroitin disaccharide DI-6S sodium is typically synthesized through the enzymatic digestion of chondroitin sulfate polymers using chondroitinase enzymes such as Chondroitinase ABC or Chondroitinase AC-II. The resulting disaccharides are then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic hydrolysis followed by purification processes. The hydrolysis is carried out under controlled conditions to ensure the specificity and yield of the desired disaccharide .
Chemical Reactions Analysis
Types of Reactions: Chondroitin disaccharide DI-6S sodium can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the oxidation of the hydroxyl groups present in the disaccharide units.
Reduction: Reduction reactions can target the carbonyl groups within the glucuronic acid units.
Substitution: Sulfation and other substitution reactions can modify the hydroxyl groups on the disaccharide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Sulfation reactions often use sulfur trioxide-pyridine complexes or chlorosulfonic acid.
Major Products: The major products formed from these reactions include various sulfated and non-sulfated derivatives of the original disaccharide, each with distinct biochemical properties .
Scientific Research Applications
Chondroitin disaccharide DI-6S sodium has a wide range of applications in scientific research:
Chemistry: It is used to study sulfation patterns and their impact on molecular interactions.
Biology: The compound is employed in research on cell signaling and extracellular matrix interactions.
Industry: The compound is used in the formulation of dietary supplements and pharmaceuticals.
Mechanism of Action
Chondroitin disaccharide DI-6S sodium exerts its effects primarily through its interaction with cell surface receptors and extracellular matrix components. It modulates various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) translocation, which reduces the production of pro-inflammatory cytokines and enzymes . This mechanism underlies its anti-inflammatory and chondroprotective effects.
Comparison with Similar Compounds
Chondroitin disaccharide DI-4S sodium: Sulfated at the 4th position of the galactosamine unit.
Chondroitin disaccharide DI-0S sodium: Non-sulfated derivative.
Uniqueness: Chondroitin disaccharide DI-6S sodium is unique due to its specific sulfation pattern, which imparts distinct biochemical properties and enhances its interaction with biological molecules. This specificity makes it particularly useful in studying the role of sulfation in biological processes and in developing targeted therapeutic agents .
Properties
IUPAC Name |
disodium;6-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO15S.2Na/c1-3(16)15-5-10(6(17)4(28-13(5)23)2-27-31(24,25)26)29-14-9(20)7(18)8(19)11(30-14)12(21)22;;/h4-11,13-14,17-20,23H,2H2,1H3,(H,15,16)(H,21,22)(H,24,25,26);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZIJWOVZKENCB-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NNa2O15S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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